Reticuline-d3
Overview
Description
Reticuline-d3 is a deuterated form of reticuline, an isoquinoline alkaloid. Isoquinoline alkaloids are a large group of naturally occurring compounds known for their diverse pharmacological activities. Reticuline itself is an important intermediate in the biosynthesis of many benzylisoquinoline alkaloids, which include well-known compounds such as morphine and codeine .
Mechanism of Action
Target of Action
Reticuline-d3, a derivative of reticuline, is a key intermediate in the biosynthesis of benzylisoquinoline alkaloids (BIAs) . These alkaloids are plant secondary metabolites that have been identified as targets for drug discovery due to their diverse pharmaceutical activities .
Mode of Action
It is known that reticuline, the parent compound, is a precursor to many other alkaloids, including morphine . The transformation of reticuline into these other compounds involves various enzymatic reactions, which could be influenced by the presence of the deuterium atoms in this compound.
Biochemical Pathways
Reticuline is part of the biosynthetic pathway of isoquinoline alkaloids (IQAs), which includes many pharmacologically useful compounds such as morphine, codeine, and berberine . The production of reticuline involves the conversion of tyramine and 4-hydroxyphenylpyruvate to (S)-reticuline . The downstream pathways then drive (S)-reticuline to the various BIAs .
Pharmacokinetics
Research has shown that reticuline can be produced efficiently from dopamine using engineered escherichia coli . This suggests that microbial fermentation could be a viable method for producing this compound, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of this compound’s action would likely be similar to that of reticuline, given their structural similarity. Reticuline is known to have potent central nervous system depressing effects . It is also toxic to dopaminergic neurons, causing a form of atypical parkinsonism known as Guadeloupean Parkinsonism .
Action Environment
The action of this compound, like that of reticuline, could be influenced by various environmental factors. For instance, the production of reticuline from dopamine in Escherichia coli is influenced by the conditions of the bacterial culture . Similarly, the action of this compound could be affected by factors such as pH, temperature, and the presence of other compounds.
Biochemical Analysis
Biochemical Properties
Reticuline-d3 interacts with various enzymes and proteins in biochemical reactions. It is an important intermediate of isoquinoline alkaloids and is involved in their biosynthesis . The production of this compound has been attempted by microbial fermentation, which has shown promising results .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation . The detailed molecular mechanism of this compound is still being explored.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that the production of this compound by microbial fermentation is faster than the production of optically active this compound by cultured plant cells or genetically modified plants . This indicates the stability and long-term effects of this compound on cellular function in in vitro studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors in these pathways
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and has effects on its localization or accumulation . The specific transport and distribution mechanisms of this compound are still being explored.
Preparation Methods
Synthetic Routes and Reaction Conditions
Reticuline-d3 can be synthesized through a combination of chemical and enzymatic methods. One common approach involves the use of microbial fermentation. For example, Escherichia coli can be genetically engineered to produce reticuline from dopamine . The process typically involves the in vivo production of tetrahydropapaveroline, which is then converted to reticuline through a series of enzymatic reactions .
Industrial Production Methods
Industrial production of this compound often relies on microbial fermentation due to the complexity of its chemical structure. This method is cost-effective and scalable, making it suitable for large-scale production . The use of synthetic biology and metabolic engineering has further improved the efficiency of this process .
Chemical Reactions Analysis
Types of Reactions
Reticuline-d3 undergoes various chemical reactions, including:
Oxidation: Reticuline can be oxidized to form compounds such as salutaridine.
Reduction: Enzymatic reduction of 1,2-dehydroreticuline to ®-reticuline.
Substitution: Methylation reactions are common in the biosynthesis of reticuline.
Common Reagents and Conditions
Reduction: Enzymatic reduction using 1,2-dehydroreticuline reductase.
Substitution: Methyltransferases are commonly used for methylation reactions.
Major Products
Oxidation: Salutaridine.
Reduction: ®-reticuline.
Substitution: Various methylated derivatives of reticuline.
Scientific Research Applications
Reticuline-d3 has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Morphine: An analgesic derived from reticuline.
Codeine: An antitussive also derived from reticuline.
Berberine: An antibacterial isoquinoline alkaloid.
Uniqueness
Reticuline-d3 is unique due to its deuterated form, which makes it particularly useful in research involving isotopic labeling. This allows for more precise tracking of metabolic pathways and reaction mechanisms .
Properties
IUPAC Name |
(1S)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-(trideuteriomethyl)-3,4-dihydro-1H-isoquinolin-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-20-7-6-13-10-19(24-3)17(22)11-14(13)15(20)8-12-4-5-18(23-2)16(21)9-12/h4-5,9-11,15,21-22H,6-8H2,1-3H3/t15-/m0/s1/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLYRWXGMIUIHG-VSLDJYOXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCC2=CC(=C(C=C2[C@@H]1CC3=CC(=C(C=C3)OC)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858367 | |
Record name | (1S)-1-[(3-Hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-(~2~H_3_)methyl-1,2,3,4-tetrahydroisoquinolin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346603-23-3 | |
Record name | (1S)-1-[(3-Hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-(~2~H_3_)methyl-1,2,3,4-tetrahydroisoquinolin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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